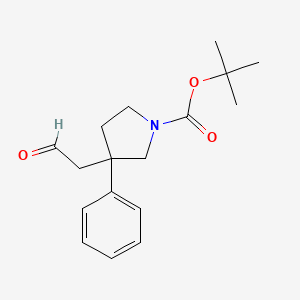![molecular formula C8H18ClNO2 B1397268 3-[(2-Methoxyethoxy)methyl]pyrrolidine hydrochloride CAS No. 1219967-70-0](/img/structure/B1397268.png)
3-[(2-Methoxyethoxy)methyl]pyrrolidine hydrochloride
Übersicht
Beschreibung
“3-[(2-Methoxyethoxy)methyl]pyrrolidine hydrochloride” is a chemical compound used in scientific research. It possesses unique properties that make it valuable for various applications, such as drug development and organic synthesis. It has a molecular weight of 181.66 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-[(2-Methoxyethoxy)methyl]pyrrolidine hydrochloride . Its InChI code is 1S/C7H15NO2.ClH/c1-9-4-5-10-7-2-3-8-6-7;/h7-8H,2-6H2,1H3;1H . The InChI key is IFUHVDRUKDZVLL-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving “3-[(2-Methoxyethoxy)methyl]pyrrolidine hydrochloride” are not detailed in the literature, pyrrolidine derivatives are known to be involved in various chemical reactions. For instance, the hydrodenitrogenation of 2-methylpyrrolidine has been studied .
Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The storage temperature is at room temperature .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
The compound "3-[(2-Methoxyethoxy)methyl]pyrrolidine hydrochloride" finds its applications primarily in the field of organic synthesis, serving as a versatile building block for the synthesis of various heterocyclic compounds. For instance, it can be involved in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are crucial intermediates for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003). This demonstrates the compound's utility in facilitating reactions that lead to functionally rich pyrrolinones, compounds known for their biological activity and potential in drug development.
Catalysis and Reaction Mechanisms
In addition to its role in synthesis, "3-[(2-Methoxyethoxy)methyl]pyrrolidine hydrochloride" may also contribute to studies on catalysis and reaction mechanisms, particularly in reactions where pyrrolidine derivatives act as catalysts or intermediates. For example, the synthesis and study of novel bisarylmethylidene derivatives of 2-methoxy-2-methyl-1,3-dioxan-5-one reveal insights into catalytic processes involving pyrrolidine, highlighting the compound's relevance in understanding catalytic cycles and optimizing reaction conditions for better yields and selectivities (Mojtahedi et al., 2017).
Material Science and Engineering
The structural flexibility and chemical reactivity of "3-[(2-Methoxyethoxy)methyl]pyrrolidine hydrochloride" make it a candidate for research in material science, particularly in the synthesis of novel materials with specific properties. Research into the synthesis and fluorescence studies of pyrrolidine-based compounds could lead to the development of new materials with unique optical or electronic properties, useful in a range of applications from sensors to photonics (Mojtahedi et al., 2017).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for “3-[(2-Methoxyethoxy)methyl]pyrrolidine hydrochloride” are not mentioned in the literature, pyrrolidine derivatives are of great interest in drug discovery due to their wide range of pharmacological activities . They can be employed in traditional and modern medicine, or can be used as leads for drug discovery and development .
Eigenschaften
IUPAC Name |
3-(2-methoxyethoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-10-4-5-11-7-8-2-3-9-6-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMQIWDJNPWAKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methoxyethoxy)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




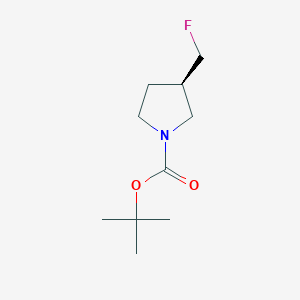

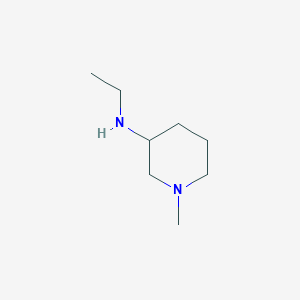

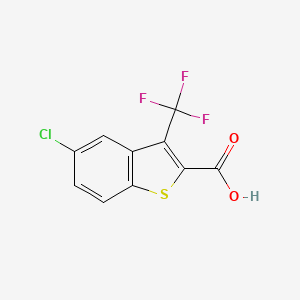

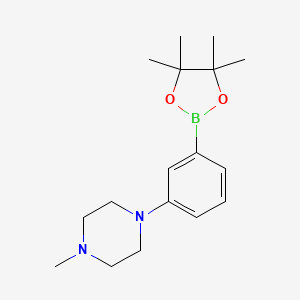

![Ethenesulfonamide,N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1397204.png)
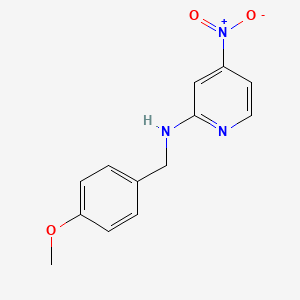
![2-Methyl-5-(4H-[1,2,4]triazol-3-yl)-phenylamine](/img/structure/B1397206.png)

